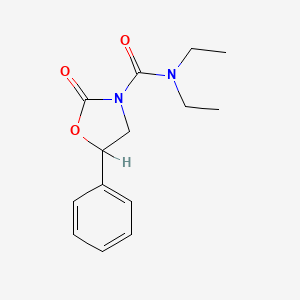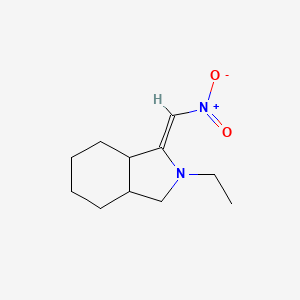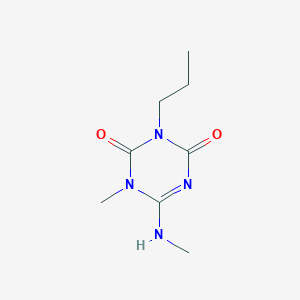![molecular formula C10H26Cl2N2 B14627117 Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride CAS No. 56971-23-4](/img/structure/B14627117.png)
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is a chemical compound with the molecular formula C10H26Cl2N2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-1-butanamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;iodide.
科学的研究の応用
Chemistry
In chemistry, Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction.
Biology
In biological research, this compound is used to study ion transport mechanisms across cell membranes. Its quaternary ammonium structure makes it useful for probing the function of ion channels and transporters.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry
Industrially, this compound is used in the production of surfactants and disinfectants. Its antimicrobial properties make it effective in formulations for cleaning and sanitizing products.
作用機序
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride involves its interaction with cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. In biological systems, it can also inhibit the function of ion channels by blocking the passage of ions.
類似化合物との比較
Similar Compounds
- Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide
- Hexamethonium
- Tetramethylammonium chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a phase transfer catalyst and in disrupting cell membranes. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it versatile for various applications.
特性
CAS番号 |
56971-23-4 |
|---|---|
分子式 |
C10H26Cl2N2 |
分子量 |
245.23 g/mol |
IUPAC名 |
trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride |
InChI |
InChI=1S/C10H26N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
ZLYVGWJOJMQRPD-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCCC[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


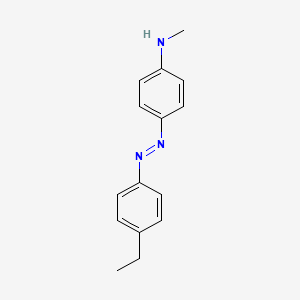
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
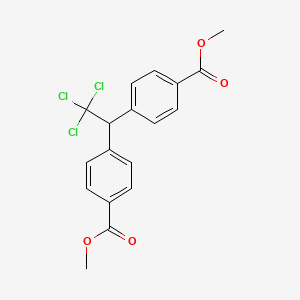
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
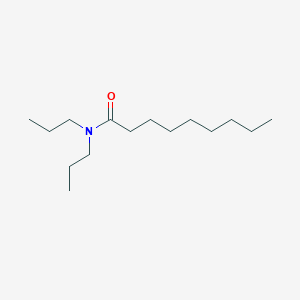
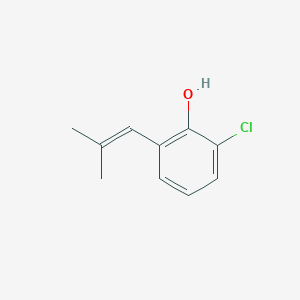
![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
